4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Overview
Description
4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene is a useful research compound. Its molecular formula is C15H14N2O6 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene are the benzene ring structures in organic compounds . The compound interacts with these structures, leading to a series of chemical reactions .
Mode of Action
The compound operates through a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the SN1 pathway, which involves the resonance-stabilized carbocation . This pathway is typically seen in reactions involving 2° and 3° benzylic halides .
Pharmacokinetics
It is known that the compound is soluble in some organic solvents, such as dichloromethane and ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of certain solvents can affect its solubility and, consequently, its efficacy and stability .
Properties
IUPAC Name |
4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-11-6-7-13(17(20)21)15(10-11)23-9-8-22-14-5-3-2-4-12(14)16(18)19/h2-7,10H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJQXRXZOFGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376703 | |
Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-08-1 | |
Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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